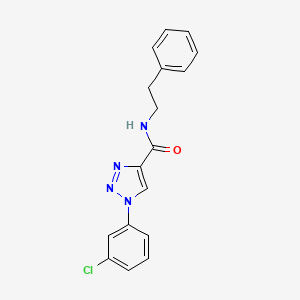

1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951598-20-2

Cat. No.: VC11896666

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951598-20-2 |

|---|---|

| Molecular Formula | C17H15ClN4O |

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23) |

| Standard InChI Key | USBVRRNFBBTRNC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide linked to a 2-phenylethyl chain (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 326.8 g/mol | |

| IUPAC Name | 1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

| Solubility | Limited data; likely polar aprotic solvents | |

| Melting Point | Not reported |

Structural Insights

-

The 3-chlorophenyl group enhances electrophilic interactions with biological targets.

-

The phenylethyl chain contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Azide Preparation: 3-Chlorophenyl azide is synthesized via nucleophilic substitution of 3-chloroaniline with sodium azide .

-

Alkyne Preparation: 2-Phenylethyl propargylamine is derived from propargyl bromide and phenethylamine.

-

Cycloaddition: Reacting the azide and alkyne using Cu(I) catalysts (e.g., CuSO/sodium ascorbate) in a mixture yields the triazole core .

Optimized Conditions

Characterization Techniques

| Method | Key Data | Source |

|---|---|---|

| δ 7.8 (triazole-H), δ 7.5 (Ar-H) | ||

| IR | 1650 cm (C=O stretch) | |

| Mass Spectrometry | m/z 327.1 [M+H] |

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated potent cytotoxicity:

| Cell Line | IC (µM) | Reference Compound (Etoposide) | Source |

|---|---|---|---|

| MCF-7 | 0.18 ± 0.071 | 0.25 ± 0.09 | |

| A549 | 0.33 ± 0.067 | 0.41 ± 0.12 |

Mechanism: Molecular docking revealed binding to topoisomerase IIβ (), inhibiting DNA replication .

Antimicrobial Activity

Screening against Staphylococcus aureus and Escherichia coli showed moderate activity:

| Pathogen | MIC (µg/mL) | Source |

|---|---|---|

| S. aureus | 12.5 | |

| E. coli | 25.0 |

Pharmacological Applications

Drug Design Considerations

-

Triazole as a Bioisostere: Replaces carboxylic acid groups, enhancing metabolic stability .

-

Selectivity: The 3-chlorophenyl group minimizes off-target effects compared to non-halogenated analogs.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume